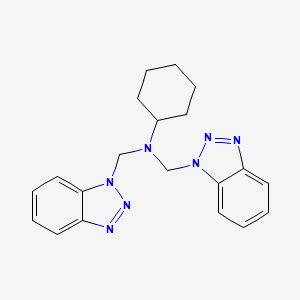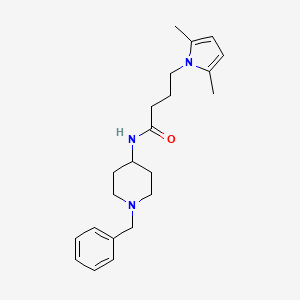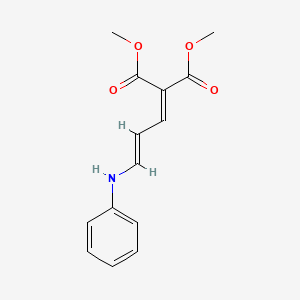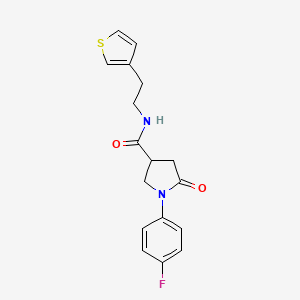![molecular formula C9H13F3O3 B2922053 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 1523275-98-0](/img/structure/B2922053.png)
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . It is characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a cyclohexyl ring, making it a unique and versatile compound in various scientific fields.
作用机制
Mode of Action
It’s known that the compound can participate in various chemical reactions such as free radical reactions . In these reactions, the compound can interact with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its absorption and distribution in the body
Result of Action
It’s known that the compound can modulate the release behavior of drug-impregnated aerogels , suggesting that it may have applications in drug delivery.
Action Environment
The action of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by hydrolysis to introduce the hydroxy and acetic acid groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
化学反应分析
Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
科学研究应用
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
相似化合物的比较
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a cyclohexyl ring.
Cyclohexaneacetic acid, α-hydroxy-4-(trifluoromethyl)-: Another structurally related compound with slight variations in functional groups.
Uniqueness: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is unique due to its specific combination of a hydroxy group, a trifluoromethyl group, and a cyclohexyl ring, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h5-7,13H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXJBDJLLMIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)
![4-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2921974.png)
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2921976.png)
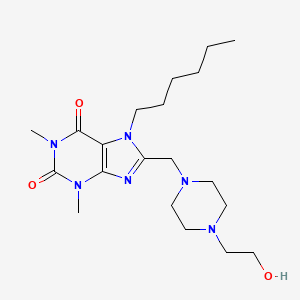
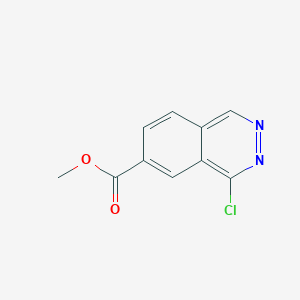
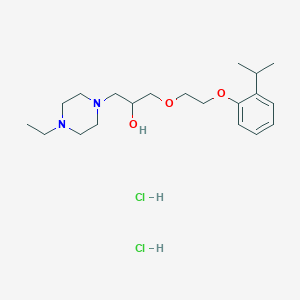
![7-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B2921980.png)
![[(3-Methylphenyl)methyl]boronic acid](/img/structure/B2921982.png)
![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)
